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Compound of Interest

Compound Name: 4-Morpholinobenzonitrile

Cat. No.: B077849

An In-depth Technical Guide to 4-Morpholinobenzonitrile and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Morpholinobenzonitrile
and its structurally related analogs. It delves into their synthesis, diverse biological activities,
and structure-activity relationships (SAR), offering valuable insights for medicinal chemists and
pharmacologists. The information is presented to facilitate the comparison of quantitative data
and to provide detailed experimental methodologies for key cited studies.

Introduction

4-Morpholinobenzonitrile is a chemical compound featuring a central benzene ring
substituted with a nitrile group and a morpholine moiety. The morpholine ring is recognized as a
"privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve
physicochemical properties such as agueous solubility and to enhance potency through
interactions with biological targets.[1][2] Similarly, the benzonitrile group is a versatile functional
group and a key pharmacophore in various biologically active molecules. The combination of
these two moieties has given rise to a diverse range of analogs with significant therapeutic
potential across different disease areas, including oncology, neurodegenerative disorders, and
infectious diseases. This document explores the synthesis and biological evaluation of this
important class of compounds.
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Synthesis of 4-Morpholinobenzonitrile and Its
Analogs

The synthesis of 4-Morpholinobenzonitrile typically serves as a foundational step for the
creation of more complex derivatives.

General Synthesis of 4-Morpholinobenzonitrile

A common method involves the nucleophilic substitution of a halogenated benzonitrile with
morpholine.

Experimental Protocol: Synthesis of 4-Morpholin-4-yl-benzonitrile[3]
e A mixture of p-chlorobenzonitrile and morpholine is taken in a round-bottom flask.

e Anhydrous potassium carbonate (3gm) is added to the mixture to increase the rate of the
reaction.

e The reaction mixture is refluxed for an appropriate amount of time until the starting material
is consumed (monitored by TLC).

o After completion, the reaction mixture is cooled, and the product is isolated and purified,
typically through recrystallization or column chromatography.

The final product, 4-Morpholin-4-yl-benzonitrile, has a reported melting point of 82°C.[3]

Synthesis of Analogs

More complex analogs are often synthesized by modifying the core structure. For instance,
pyrimidine-based analogs can be created by reacting a chlorinated pyrimidine intermediate with
morpholine.

Experimental Protocol: Synthesis of Morpholino Analog 4[4]
e Compound 3 (a chlorinated pyrimidinone) is refluxed with two equivalents of morpholine.

e The progress of the reaction is monitored until completion.
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» The final product is isolated and purified.

e The structure of compound 4 is confirmed by *H NMR and 3C NMR spectroscopy, showing
characteristic signals for the morpholine protons and carbons.[4]

The general workflow for synthesizing analogs from a common intermediate is depicted below.
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Fig. 1: General synthetic workflow for 4-morpholinobenzonitrile analogs.
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Biological Activities and Structure-Activity
Relationship (SAR)

Analogs of 4-Morpholinobenzonitrile have demonstrated a wide spectrum of biological
activities. The morpholine and benzonitrile moieties are key pharmacophores that contribute to
these properties.

Kinase Inhibition

The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the
solvent-exposed region of the ATP-binding pocket and improves pharmacokinetic properties.[2]

LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a genetic target linked to
Parkinson's disease.[5] An analog, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-
yl]lbenzonitrile (PF-06447475), was identified as a highly potent, selective, and brain-penetrant
LRRK2 inhibitor.[5] This compound showcases the successful combination of a morpholine
group for potency and a benzonitrile group as a key structural element.

PIBK/mTOR Inhibition: The PIBK/mTOR signaling pathway is a critical regulator of cell growth
and is often dysregulated in cancer. Morpholinopyrimidine-5-carbonitrile derivatives have been
developed as dual PI3K/mTOR inhibitors.[4] The morpholine moiety in these compounds is
crucial for their activity against various cancer cell lines.

The simplified PI3K/mTOR signaling pathway and the point of inhibition by these analogs are
shown below.
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Fig. 2: Inhibition of the PIBK/mTOR pathway by morpholine analogs.
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Compound Activity Cell Line /
Target(s) . Value Reference

Class Metric Assay
Pyrrolo[2,3- Potent (not LRRK2

S LRRK2 ICso - ) [5]
d]pyrimidine specified) Kinase Assay
Morpholinopy SNB-75
rimidine-5- PI3BK/mTOR Gl% 47.82% (CNS [4]
carbonitrile Cancer)

Morpholinopy
rimidine-5- PISK/mTOR Gl% 54.34%
carbonitrile

A498 (Renal

Cancer)

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents. Derivatives of 4-
morpholinobenzonitrile have been synthesized and evaluated for their activity against various
bacterial and fungal strains.[3][6]

A study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives, which can be considered
analogs, identified compounds with significant antibacterial potential.[6] The most active
compound, a semicarbazide containing a 4-bromophenyl moiety, showed potent activity against
Enterococcus faecalis.[6]

Compound . o .
Organism Activity Metric  Value Reference

Class
Semicarbazide Enterococcus

o ) MIC 3.91 pg/mL [6]
derivative faecalis
Thiosemicarbazi Gram-positive 31.25-62.5

o ) MIC [6]

de derivative bacteria pg/mL

Anticancer Activity

Beyond kinase inhibition, morpholine-containing compounds have shown broader anticancer
effects. For example, 4-methylumbelliferone has been shown to inhibit proliferation, motility,
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and invasion and increase apoptosis in prostate cancer cell lines.[7] While not a direct
benzonitrile analog, it highlights the utility of related scaffolds in oncology. Similarly, 2-
(amino)quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of
Methicillin-Resistant Staphylococcus aureus (MRSA), with some analogs showing high potency
and low cytotoxicity.[8]

Compound o ) )
Activity Metric  Value Cell Line Reference

Class
2-
(amino)quinazoli MICso 0.02 uM MRSA USA300 [8]
n-4(3H)-one (6y)
2-
(amino)quinazoli " 20 UM HepG2 ]
amino)quinazoli > e

a (Cytotoxicity) H P

n-4(3H)-one (6y)

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many classes of 4-
morpholinobenzonitrile analogs, specific structural modifications have been shown to
significantly impact biological activity.

o Substitution on the Core Ring: In a series of 2-arylvinylquinolines with antimalarial activity,
the position of substituents on the quinoline and aryl rings dramatically affected potency. For
instance, moving a nitro group from the para to the ortho or meta position led to decreased
activity.[9]

* Role of the Morpholine Group: The inclusion of the morpholine ring is often critical for activity.
In one study, replacing a thiomethyl group with a hydrazinyl moiety decreased the anticancer
activity of a morpholino analog.[4]

» Hydrophobicity and Steric Factors: In a study of cycloguanil derivatives as antimalarial
agents, the hydrophobicity of substituents on the N1-phenyl ring showed a parabolic
relationship with binding affinity. For drug-resistant mutants, steric factors became more
crucial.[10]
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Fig. 3: Logical flow of structure-activity relationship considerations.

Conclusion

4-Morpholinobenzonitrile and its analogs represent a fertile ground for drug discovery. The
strategic combination of the morpholine and benzonitrile scaffolds has yielded potent
modulators of various biological targets, including kinases, bacterial enzymes, and protozoan
proteins. The literature demonstrates that modifications to the core structure can be
systematically explored to optimize potency, selectivity, and pharmacokinetic profiles. The
detailed synthetic protocols and quantitative biological data summarized in this guide serve as
a valuable resource for researchers aiming to develop novel therapeutics based on this
versatile chemical class. Future work may focus on exploring new derivatizations, investigating
novel mechanisms of action, and advancing promising candidates into preclinical and clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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